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Introduction
The Electrophoretic Mobility Shift Assay (EMSA), or gel shift assay, is a fundamental technique

for investigating protein-nucleic acid interactions in vitro.[1][2] This method relies on the

principle that a protein-nucleic acid complex migrates more slowly than the free nucleic acid

probe through a non-denaturing polyacrylamide gel.[2][3] Traditionally, probes have been

labeled with radioisotopes. However, due to safety concerns and handling complexities, non-

radioactive methods, particularly those employing fluorescent dyes, have become increasingly

prevalent.[4]

Rhodamine 110 (R110) azide is a fluorescent compound that serves as an excellent alternative

for probe labeling. With photophysical properties similar to fluorescein but with enhanced

photostability, R110 provides a robust and sensitive detection method. R110 azide is

incorporated into an oligonucleotide probe via "click chemistry," a highly specific and

bioorthogonal reaction between an azide group (on the R110) and an alkyne-modified

oligonucleotide. This copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction is

efficient and does not interfere with the biological components of the assay.

These application notes provide a comprehensive guide for researchers, scientists, and drug

development professionals on the use of R110 azide for preparing fluorescently labeled probes

and their subsequent application in gel shift assays.
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High Sensitivity: Fluorescent detection offers sensitivity comparable to radioactive methods

without the associated hazards.

Enhanced Photostability: R110 is more photostable than fluorescein, allowing for longer

exposure times and more consistent signal detection.

Simplified Workflow: Eliminates the need for autoradiography, membrane transfers, or

chemiluminescent substrates, as the signal can be detected directly in the gel.

Quantitative Analysis: The linear range of detection for fluorescent dyes allows for accurate

quantification of binding interactions and determination of binding constants (Kd).

Specific Labeling: Click chemistry provides a highly specific and stable covalent bond

between the dye and the oligonucleotide probe.

R110 Azide Properties
The following table summarizes the key properties of the 6-isomer of R110 azide, which is

commonly used for labeling.

Property Value Reference

Fluorophore
Rhodamine 110 (R110), 6-

isomer

Reactive Group Azide

Labeling Chemistry Click Chemistry (CuAAC)

Excitation Wavelength (max) ~498 nm

Emission Wavelength (max) ~521 nm

Recommended Storage
-20°C in the dark for up to 24

months

Experimental Workflow Overview
The overall process involves three main stages: labeling the alkyne-modified oligonucleotide

with R110 azide, performing the binding reaction between the labeled probe and the protein of
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interest, and finally, separating and visualizing the complexes via electrophoresis.
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Workflow for R110 Azide-based Gel Shift Assay.

Protocols
Protocol 1: Labeling of Alkyne-Modified
Oligonucleotides with R110 Azide
This protocol is adapted from general click chemistry labeling procedures. It is essential to start

with an oligonucleotide that has been synthesized to contain an alkyne group at the desired

position (e.g., 5' or 3' end).

Materials:

Alkyne-modified oligonucleotide

R110 azide (e.g., 10 mM stock in DMSO)

DMSO

2M Triethylammonium acetate (TEAA) buffer, pH 7.0

5 mM Ascorbic Acid (freshly prepared in nuclease-free water)

10 mM Copper(II)-TBTA Complex in 55% DMSO

Nuclease-free water

Reagents for purification (e.g., HPLC or PAGE supplies)

Procedure:

Prepare Oligonucleotide Solution: Dissolve the alkyne-modified oligonucleotide in nuclease-

free water to a concentration of 20-200 µM in a pressure-tight vial.

Reaction Setup: In the vial, combine the following reagents in the order listed. Vortex briefly

after each addition.

Add 2M TEAA buffer to a final concentration of 0.2 M.
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Add DMSO to a final concentration of 50% (v/v).

Add R110 azide stock solution to a final concentration that is 1.5 times the oligonucleotide

concentration.

Add the freshly prepared 5 mM Ascorbic Acid solution to a final concentration of 0.5 mM.

Degas Solution: Bubble an inert gas (e.g., argon or nitrogen) through the solution for 30-60

seconds to remove oxygen, which can inhibit the reaction.

Add Catalyst: Add the 10 mM Copper(II)-TBTA complex to a final concentration of 0.5 mM.

Incubation: Flush the vial again with inert gas, cap it tightly, and vortex thoroughly. Incubate

the reaction at room temperature for 1-4 hours, protected from light.

Purification of Labeled Probe: After incubation, the R110-labeled oligonucleotide must be

purified from excess dye and reaction components. This is critical for low background in the

subsequent EMSA.

Precipitation (Optional first step): Precipitate the oligonucleotide by adding 4 volumes of

3% lithium perchlorate in acetone or by standard ethanol precipitation (0.3 M sodium

acetate, 2.5 volumes of ethanol). Incubate at -20°C for 30 minutes and centrifuge to pellet

the conjugate.

Purification: Purify the labeled oligonucleotide using Reverse-Phase HPLC or denaturing

Polyacrylamide Gel Electrophoresis (PAGE). PAGE purification is often preferred as it

ensures the correct length and purity of the probe.

Quantification and Storage: Determine the concentration of the purified, labeled probe using

UV-Vis spectrophotometry. Store the probe at -20°C, protected from light.

Protocol 2: Electrophoretic Mobility Shift Assay (EMSA)
This protocol outlines the binding reaction and electrophoresis steps. Conditions such as

binding buffer composition and electrophoresis parameters may need to be optimized for

specific protein-nucleic acid interactions.

Materials:
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Purified R110-labeled oligonucleotide probe

Purified protein of interest

10x Binding Buffer (e.g., 100 mM Tris-HCl pH 7.5, 500 mM KCl, 10 mM DTT, 50% glycerol)

Poly(dI-dC) or other non-specific competitor DNA

Nuclease-free water

Loading Dye (if not included in binding buffer)

Native Polyacrylamide Gel (e.g., 4-8% TBE gel)

1x TBE or other suitable running buffer

Procedure:

Binding Reaction Setup: Prepare binding reactions in individual tubes on ice. A typical 20 µL

reaction might include:

2 µL of 10x Binding Buffer

2 µL of 1 µg/µL Poly(dI-dC)

X µL of purified protein (titrate across a range of concentrations)

X µL of nuclease-free water to bring the volume to 19 µL

Incubate: Gently mix and incubate at room temperature for 20-30 minutes to allow protein to

bind to the non-specific competitor.

Add Labeled Probe: Add 1 µL of the R110-labeled probe (e.g., at a final concentration of 20-

100 pM) to each reaction.

Final Incubation: Gently mix and incubate for another 20-30 minutes at room temperature,

protected from light.

Gel Electrophoresis:
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Pre-run the native polyacrylamide gel in 0.5x or 1x TBE buffer for 15-30 minutes at 100-

150 V in a cold room or at 4°C to equilibrate the gel.

Load 10-20 µL of each binding reaction into the wells. Also, load a lane with the free R110-

labeled probe only (no protein) as a control.

Run the gel at a constant voltage (e.g., 100-150 V) until the dye front (if using loading dye)

has migrated sufficiently down the gel. The duration will depend on the gel percentage and

the size of the complex.

Gel Imaging:

After electrophoresis, carefully remove the gel from the glass plates.

Immediately image the gel using a fluorescent gel imager equipped with filters appropriate

for R110/fluorescein (Excitation: ~488 nm, Emission: ~520 nm). There is no need for

staining or drying.

Data Analysis:

Quantify the band intensities for the free probe and the shifted protein-probe complex

using imaging software.

The fraction of bound probe can be calculated and plotted against the protein

concentration to determine the apparent equilibrium binding constant (Kd).

Application in Studying Signaling Pathways
Gel shift assays are instrumental in studying gene regulation by examining the binding of

transcription factors to DNA promoter or enhancer regions. A signaling cascade often

culminates in the activation of a transcription factor, which then translocates to the nucleus and

binds to specific DNA sequences to regulate gene expression. An R110 azide-labeled probe

corresponding to a transcription factor binding site can be used to monitor this final step of the

pathway.
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Transcription Factor Activation Pathway Studied by EMSA.

References
1. Nucleotides for Application in Protein-DNA/-RNA interaction (EMSA) - Jena Bioscience
[jenabioscience.com]

2. licorbio.com [licorbio.com]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b12385643?utm_src=pdf-body-img
https://www.jenabioscience.com/nucleotides-nucleosides/nucleotides-by-application/in-cell-biology/protein-dna-rna-interaction-emsa
https://www.jenabioscience.com/nucleotides-nucleosides/nucleotides-by-application/in-cell-biology/protein-dna-rna-interaction-emsa
https://www.licorbio.com/support/contents/applications/gel/electrophoretic-mobility-shift-assay-guide.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12385643?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions
- PMC [pmc.ncbi.nlm.nih.gov]

4. DNA probe labeling for EMSA; How? - Molecular Biology [protocol-online.org]

To cite this document: BenchChem. [Application Notes: Utilizing R110 Azide for Non-
Radioactive Gel Shift Assays]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12385643#using-r110-azide-for-gel-shift-assays]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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